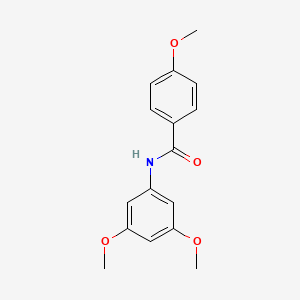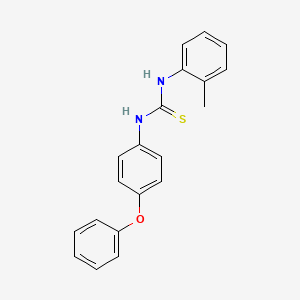
2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl 4-morpholinecarbodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl 4-morpholinecarbodithioate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DT-13 and has been studied for its possible use in cancer treatment, neuroprotection, and anti-inflammatory effects.
作用机制
The mechanism of action of DT-13 involves the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in cell growth and survival, and its inhibition can lead to cell death. DT-13 has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
DT-13 has been found to have anti-inflammatory effects and neuroprotective effects in animal studies. It has been shown to reduce inflammation in the brain and protect against damage caused by ischemia/reperfusion injury. DT-13 has also been found to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
DT-13 has shown promising results in preclinical studies, but its efficacy and safety in humans are still unknown. More research is needed to determine the optimal dosage and administration of DT-13 for various applications. DT-13 is also a relatively new compound, and its synthesis can be challenging, which may limit its availability for research.
未来方向
1. Further studies are needed to determine the efficacy and safety of DT-13 in humans for various applications.
2. The potential of DT-13 as a neuroprotective agent for various neurological disorders, such as Alzheimer's disease and Parkinson's disease, should be further explored.
3. DT-13's anti-inflammatory effects and potential use in treating inflammatory disorders, such as rheumatoid arthritis, should be investigated.
4. The use of DT-13 as a combination therapy with other anti-cancer agents should be explored to enhance its anti-tumor effects.
5. Studies should be conducted to determine the pharmacokinetics and pharmacodynamics of DT-13 to optimize its dosage and administration.
In conclusion, DT-13 is a promising compound with potential applications in various fields, including cancer treatment, neuroprotection, and anti-inflammatory effects. Its mechanism of action involves the inhibition of the Akt/mTOR and NF-κB signaling pathways. Further research is needed to determine its efficacy and safety in humans and optimize its dosage and administration.
合成方法
The synthesis of DT-13 involves the reaction of 2,3-dimethylindole with ethyl chloroformate to form 2-(2,3-dimethyl-1H-indol-1-yl) ethyl chloroformate. This intermediate is then reacted with morpholine-4-carbodithioic acid to produce DT-13.
科学研究应用
DT-13 has been extensively studied for its potential use in cancer treatment. Studies have shown that DT-13 has anti-tumor effects in various cancer cell lines, including breast cancer, lung cancer, and liver cancer. DT-13 has been found to induce apoptosis (programmed cell death) in cancer cells, which is a promising characteristic for cancer treatment.
属性
IUPAC Name |
[2-(2,3-dimethylindol-1-yl)-2-oxoethyl] morpholine-4-carbodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S2/c1-12-13(2)19(15-6-4-3-5-14(12)15)16(20)11-23-17(22)18-7-9-21-10-8-18/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMRYTWUFAYXAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C(=O)CSC(=S)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzonitrile](/img/structure/B5789774.png)



![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5789806.png)

![N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5789817.png)
![{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5789819.png)



![1-[(4-chlorophenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5789826.png)